N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1,3-benzodiazepine-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide is a synthetic molecule that appears to be designed for biological activity, potentially as a ligand for receptors or as an antimicrobial agent. While the provided papers do not directly discuss this compound, they do provide insight into related chemical structures and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from basic aromatic acids, such as benzoic acid, which is converted into various intermediates before reaching the final product. For instance, in the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides, benzoic acid is converted through several steps into a 5-phenyl-1,3,4-oxadiazol-2-thiol intermediate, which is then reacted with different N-alkyl/aryl substituted 2-bromoacetamide to yield the target compounds . This suggests that a similar approach could be used for the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide, with appropriate modifications to the starting materials and reaction conditions to accommodate the unique structural features of the compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes aromatic rings, heterocycles, and substituents that can influence their binding to biological targets. For example, the 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides studied for their affinity to the Peripheral Benzodiazepine Receptor (PBR) show that the variability of substituents at certain positions can significantly affect biological activity . This implies that the molecular structure of this compound, with its specific substituents and heterocyclic components, would be critical in determining its binding properties and biological effects.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically characterized by their functional groups. Acetamide derivatives, for example, can participate in various chemical reactions, including further substitution reactions or transformations into other functional groups that can modulate their biological activity. The presence of a sulfanyl group in the compound suggests potential for redox reactions or for serving as a point of attachment in binding to biological molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure, which includes factors such as polarity, solubility, and stability. These properties are crucial for the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of aromatic and heterocyclic rings can contribute to the lipophilicity of the compound, while the acetamide group can affect its hydrogen bonding potential . These properties would need to be optimized to ensure the compound's efficacy and safety as a potential therapeutic agent.
科学的研究の応用
Phosphodiesterase Inhibitors for Cognitive Impairment Treatment
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidinones, structurally related to the query compound, are potent inhibitors of phosphodiesterase 1 (PDE1). These inhibitors have been studied for their potential in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases, such as schizophrenia and Alzheimer's disease. The investigation into these compounds offers promising avenues for therapeutic interventions targeting cognitive impairments (Peng Li et al., 2016).
Peripheral Benzodiazepine Receptor Ligands
Another study focused on the synthesis and biological evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective ligands for the Peripheral Benzodiazepine Receptor (PBR). These compounds have shown potential in modulating steroid biosynthesis in C6 glioma cells, indicating their relevance in the context of neurosteroidogenesis and possibly in the treatment of neurodegenerative diseases (S. Selleri et al., 2005).
Novel Sedative Hypnotics
Compounds with a pyrazolo[1,5-a]pyrimidine core have also been explored as novel sedative hypnotics for treating insomnia. Zaleplon, a non-benzodiazepine with this core structure, has been studied extensively for its pharmacological properties, including its potential for reduced tolerance and minimal impairment of daytime performance (W. Heydorn, 2000).
Antimicrobial and Antitumor Agents
Research into disubstituted pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines has demonstrated the synthesis of novel compounds with thioether and aryl moieties. These compounds have been characterized for their potential as antimicrobial and antitumor agents, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (Gang Li et al., 2012).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c27-19(22-9-14-6-7-17-18(8-14)29-13-28-17)11-30-21-16-10-25-26(20(16)23-12-24-21)15-4-2-1-3-5-15/h1-8,10,12H,9,11,13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMXVPMAPIOEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。